molecular formula C13H9FN2O2S B12590186 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole CAS No. 633292-94-1

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole

Cat. No.: B12590186
CAS No.: 633292-94-1
M. Wt: 276.29 g/mol
InChI Key: ULBHCBIUYOVKOM-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2H-indazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole.

    2H-indazole: The core structure of the compound.

    3-Fluorobenzene-1-sulfonyl fluoride: Another fluorinated sulfonyl compound with similar reactivity.

Uniqueness

This compound is unique due to the combination of the indazole ring and the fluorobenzene sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

633292-94-1

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfonyl-2H-indazole

InChI

InChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)19(17,18)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16)

InChI Key

ULBHCBIUYOVKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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